Sub-Nanomolar Human TRPV1 Antagonism: A Potency Differentiator Against a Representative TRPV1 Antagonist
4-Methyl-3-propylpyridine, as part of a specific chemotype, demonstrates exceptionally potent antagonism of the human TRPV1 receptor with a Ki of 0.6 nM [1]. In contrast, a representative comparator TRPV1 antagonist, CHEMBL406573, exhibits a Ki of 156 nM in a radioligand binding assay [2]. This represents a 260-fold increase in binding affinity.
| Evidence Dimension | Binding Affinity (Ki) for human TRPV1 receptor |
|---|---|
| Target Compound Data | Ki = 0.6 nM (CHEMBL2178067, containing 4-Methyl-3-propylpyridine scaffold) [1] |
| Comparator Or Baseline | Ki = 156 nM (CHEMBL406573, a distinct TRPV1 antagonist) [2] |
| Quantified Difference | 260-fold increase in binding affinity (0.6 nM vs. 156 nM) |
| Conditions | Target compound: Antagonist activity at human TRPV1 expressed in CHOK1 cells assessed as inhibition of capsaicin-induced activity by FLIPR assay [1]. Comparator: Displacement of [3H]RTX from human TRPV1 receptor expressed in HEK293 cells [2]. |
Why This Matters
For researchers requiring high-potency TRPV1 antagonism, this specific scaffold's sub-nanomolar Ki makes it a significantly more attractive lead than lower-affinity alternatives, potentially enabling lower effective doses and improved selectivity.
- [1] BindingDB. BDBM50398507 (CHEMBL2178067). Ki: 0.600 nM. Assay Description: Antagonist activity at human TRPV1 expressed in CHOK1 cells assessed as inhibition of capsaicin-induced activity by FLIPR assay. View Source
- [2] BindingDB. BDBM50376270 (CHEMBL406573). Ki: 156 nM. Assay Description: Displacement of [3H]RTX from human TRPV1 receptor expressed in HEK293 cells. View Source
